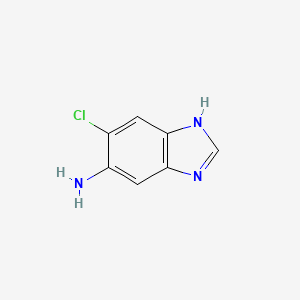

6-chloro-1H-benzimidazol-5-amine

説明

6-chloro-1H-benzimidazol-5-amine is a chemical compound with the molecular formula C7H6ClN3. It has a molecular weight of 167.59 g/mol . The compound is also known by other names such as 803633-73-0, 1H-Benzimidazol-5-amine, 6-chloro-, and 5-Chloro-1H-benzo[d]imidazol-6-amine .

Molecular Structure Analysis

The molecular structure of 6-chloro-1H-benzimidazol-5-amine consists of a benzene ring fused with a five-membered imidazole ring. The compound has a chlorine atom attached to the 6th carbon of the benzimidazole ring and an amine group attached to the 5th carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-1H-benzimidazol-5-amine include a molecular weight of 167.59 g/mol, XLogP3-AA of 1.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 0, exact mass of 167.0250249 g/mol, monoisotopic mass of 167.0250249 g/mol, topological polar surface area of 54.7 Ų, heavy atom count of 11, and a formal charge of 0 .科学的研究の応用

Anticancer Activity

Benzimidazoles have gained attention as potential anticancer agents due to their structural similarity to nucleotides found in the human body. Researchers have synthesized various benzimidazole derivatives and evaluated their effects on cancer cell lines. Specifically, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold significantly influences anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhance activity, while electron-withdrawing groups (–NO₂, –CF₃) decrease inhibition. Notably, compounds 2f and 2g exhibit significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .

Antimicrobial Properties

Certain benzimidazole derivatives demonstrate antimicrobial activity. For instance, compounds 13a and 13b exhibit good antimicrobial effects against Staphylococcus aureus . Additionally, compound 13c shows efficient anti-oxidative activity in cellular systems .

Antifungal Agents

Benzimidazole derivatives have been explored as antifungal agents. Novel benzofurans, based on the benzimidazole scaffold, have been designed and synthesized for this purpose .

Antihypertensive Activity

A series of 4′-(5,6-substituted-2-trifluoromethyl-benzimidazol-1-yl methyl)-biphenyl-2-carboxylic acid compounds were screened for antihypertensive activity. Compound 78 demonstrated significant blood pressure reduction .

Other Therapeutic Applications

Beyond the mentioned fields, benzimidazole derivatives have been investigated for their anti-inflammatory, antibacterial, antiviral, and analgesic properties. Researchers continue to explore modifications to the benzimidazole core structure to develop new-generation drugs .

Biological and Clinical Studies

Molecules containing benzimidazole motifs have shown promise in biological and clinical studies. Researchers are actively investigating their potential applications .

将来の方向性

Benzimidazole and its derivatives, including 6-chloro-1H-benzimidazol-5-amine, are subjects of ongoing research due to their wide range of biological activities. Researchers are engaged in developing new drugs based on benzimidazole derivatives, and many such agents are in the later phases of clinical trials . The structure-activity relationship (SAR) of benzimidazole compounds is also a topic of interest, which will be helpful for researchers in designing and developing potential drugs .

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

For instance, they can compete with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis . The specific interactions of 6-chloro-1H-benzimidazol-5-amine with its targets would need further investigation.

Biochemical Pathways

Benzimidazole derivatives have been found to influence a wide range of biochemical pathways due to their diverse pharmacological activities

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . These properties suggest that 6-chloro-1H-benzimidazol-5-amine may have favorable ADME properties, but specific studies would be needed to confirm this.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes

Action Environment

It’s worth noting that the synthesis of benzimidazole derivatives can be conducted under solvent-free conditions , suggesting that the compound may be stable under a variety of environmental conditions

特性

IUPAC Name |

6-chloro-1H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGPROGBNPDREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=CN2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

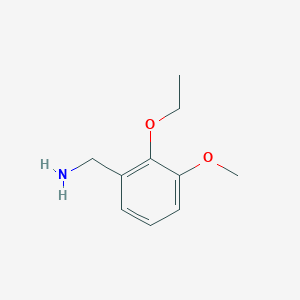

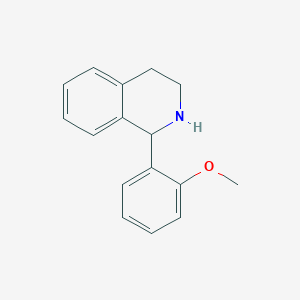

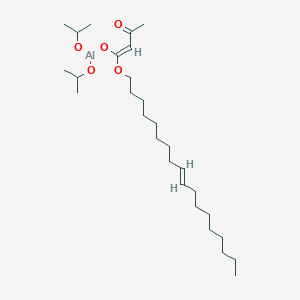

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride](/img/structure/B3155533.png)

![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3155544.png)

![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)